Cas no 161363-19-5 (9-(4-Hydroxybutyl)-N2-phenylguanine)

9-(4-Hydroxybutyl)-N2-phenylguanine structure
161363-19-5 structure
Product Name:9-(4-Hydroxybutyl)-N2-phenylguanine
CAS-nummer:161363-19-5
MF:C15H17N5O2
MW:299.327782392502
CID:2780376
PubChem ID:135415618
Update Time:2025-04-21

9-(4-Hydroxybutyl)-N2-phenylguanine Chemische en fysische eigenschappen

Naam en identificatie

    • PD007924
    • 9-(4-hydroxybutyl)-2-(phenylamino)-6,9-dihydro-1H-purin-6-one
    • 9-(4-hydroxybutyl)-2-(phenylamino)-1,9-dihydro-6H-purin-6-one
    • 6H-Purin-6-one, 1,9-dihydro-9-(4-hydroxybutyl)-2-(phenylamino)
    • SCHEMBL17485742
    • HBPG
    • NS00068605
    • 6H-Purin-6-one, 1,9-dihydro-9-(4-hydroxybutyl)-2-(phenylamino)-
    • 9-(4-HYDROXYBUTYL)-N2-PHENYLGUANINE
    • N2-Phenyl-9-(4-hydroxybutyl) guanine
    • 9-(4-Hydroxybutyl)-2-(phenylamino)-1H-purin-6(9H)-one
    • DTXSID00332272
    • 2-anilino-9-(4-hydroxybutyl)-1H-purin-6-one
    • CHEMBL406254
    • Q27093483
    • 9-(4-hydroxybutyl)-2-(phenylamino)-6,9-dihydro-3H-purin-6-one
    • 9-(4-Hydroxybuthyl)-N2-Phenylguanine
    • 2-phenylamino-9-(4-hydroxybutyl)-6-oxopurine
    • 161363-19-5
    • SCHEMBL1506775
    • A52TG78T53
    • BDBM21866
    • DB02495
    • 9-(4-Oxidanylbutyl)-2-phenylazanyl-1H-purin-6-one
    • 1,9-Dihydro-9-(4-hydroxybutyl)-2-(phenylamino)-6H-purin-6-one
    • DTXCID50283366
    • 9-(4-Hydroxybutyl)-N2-phenylguanine
    • Inchi: 1S/C15H17N5O2/c21-9-5-4-8-20-10-16-12-13(20)18-15(19-14(12)22)17-11-6-2-1-3-7-11/h1-3,6-7,10,21H,4-5,8-9H2,(H2,17,18,19,22)
    • InChI-sleutel: JHBXNPBKSPYOFT-UHFFFAOYSA-N
    • LACHT: OCCCCN1C=NC2C(NC(NC3C=CC=CC=3)=NC1=2)=O

Berekende eigenschappen

  • Exacte massa: 299.13822480g/mol
  • Monoisotopische massa: 299.13822480g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 6
  • Complexiteit: 422
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 91.5Ų
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